molecular formula C15H17NO2 B12716801 4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- CAS No. 69932-44-1

4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)-

Cat. No.: B12716801
CAS No.: 69932-44-1
M. Wt: 243.30 g/mol
InChI Key: MUHSYCRKXAOQPR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure with additional methyl and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2,6-dimethyl-4H-pyran-4-one and pyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the methyl and pyrrolidinyl substituents.

    2,6-Dimethyl-4H-1-benzopyran-4-one: Similar structure but lacks the pyrrolidinyl group.

    3-(1-Pyrrolidinyl)-4H-1-benzopyran-4-one: Similar structure but lacks the methyl groups.

Uniqueness

4H-1-Benzopyran-4-one, 2,6-dimethyl-3-(1-pyrrolidinyl)- is unique due to the presence of both methyl and pyrrolidinyl substituents, which can significantly influence its chemical properties and biological activities

Properties

CAS No.

69932-44-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2,6-dimethyl-3-pyrrolidin-1-ylchromen-4-one

InChI

InChI=1S/C15H17NO2/c1-10-5-6-13-12(9-10)15(17)14(11(2)18-13)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

MUHSYCRKXAOQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)N3CCCC3)C

Origin of Product

United States

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